REACTION_CXSMILES
|
[CH2:1]([C:8]1([N:15]([CH3:17])[CH3:16])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>O1CCCC1.C([Mg]Cl)CC1C=CC=CC=1>[CH2:1]([C:8]1([N:15]([CH3:16])[CH3:17])[CH2:9][CH2:10][C:11]([CH2:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([OH:14])[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
4-benzyl-4-dimethylaminocyclohexanone
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1(CCC(CC1)=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
151 mL
|
Type
|
solvent
|
Smiles
|
C(CC1=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with 80 ml diethyl ether each time
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases were extracted three times with 70 ml dilute hydrochloric acid (5 per cent by weight) each time
|
Type
|
WASH
|
Details
|
the combined aqueous extracts were washed with 50 ml diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 80 ml methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined methylene chloride extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product obtained (32.6 g)
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel with diethyl ether/hexane (v/v=1:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1(CCC(CC1)(O)CCC1=CC=CC=C1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |